1-(3,4-dimethoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(3,4-Dimethoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a triazolopyrimidine derivative characterized by a 3,4-dimethoxybenzenesulfonyl group attached to a piperazine ring, which is further linked to a 3-phenyl-substituted triazolo[4,5-d]pyrimidine core. Its structural complexity and substituent diversity make it a subject of interest in medicinal chemistry, especially when compared to analogs with modified sulfonyl, triazole, or piperazine moieties.
Properties
IUPAC Name |
7-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O4S/c1-32-18-9-8-17(14-19(18)33-2)34(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDYADCHJEXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its 3,4-dimethoxybenzenesulfonyl and 3-phenyltriazolopyrimidine groups. Below is a comparative analysis with structurally related derivatives:
Physicochemical Properties
- Molecular Weight : Calculated as 529.56 g/mol (C₂₅H₂₇N₇O₄S).
- Solubility : Predicted low aqueous solubility due to the hydrophobic triazolopyrimidine core and sulfonyl group. Analogous compounds (e.g., dihydrochloride salts) show improved solubility via salt formation .
- Melting Point: Not explicitly reported for the target compound, but analogs like RG7774 and VAS2870 exhibit melting points >150°C, suggesting thermal stability .
A. Enzyme Inhibition
- NADPH Oxidase (Nox) Inhibition: VAS2870 (IC₅₀ ~1 µM) inhibits Nox4 via competitive binding to the flavin domain, a mechanism likely shared by the target compound due to structural similarities . Target Compound: The 3,4-dimethoxybenzenesulfonyl group may enhance binding affinity compared to simpler sulfonamides.
B. Kinase Modulation
- Triazolopyrimidines like RG7774 exhibit adenosine kinase inhibition (IC₅₀ ~10 nM), but the target compound’s larger sulfonyl group may shift selectivity toward tyrosine kinases .
C. Cellular Uptake
- The 3-phenyl group in the target compound improves membrane permeability compared to polar analogs (e.g., N1-(3-Benzyl-5-(propylthio)... ) .
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